molecular formula C24H29ClO7 B165931 Armillarinin CAS No. 127486-63-9

Armillarinin

Cat. No. B165931
CAS RN: 127486-63-9
M. Wt: 464.9 g/mol
InChI Key: XOGUZUVXPLTDMB-FUVFEPFRSA-N
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Description

Armillarinin is a natural product derived from the fungus Armillaria mellea. It belongs to the class of sesquiterpenoids and has been found to exhibit various biological activities. Armillarinin has been synthesized in the laboratory and its synthesis method has been optimized to produce high yields.

Scientific Research Applications

Bioactive Compounds and Antifungal Activity

Armillarinin, a compound isolated from the culture broth of Armillaria sp., has demonstrated antifungal properties. Studies identified armillarinin along with other compounds, noting their inhibition of plant growth and fungal species such as Coprinopsis cinerea and Flammulina velutipes (Kobori et al., 2015).

Chemical Constituents of Armillaria Mellea Mycelium

Research has isolated and characterized compounds like armillarinin from the artificially cultured mycelium of Armillaria mellea. These findings, based on spectral analysis, contribute to understanding the chemical makeup and potential applications of compounds derived from A. mellea (Yang et al., 1990).

Biological Control of Forest Pathogens

Armillarinin, as a component of Armillaria species, is relevant in the context of forest pathology. Research on biological control methods against Armillaria species, which are significant tree pathogens, has explored the potential of Trichoderma strains to antagonize Armillaria, thus indirectly connecting to armillarinin's role in ecological and forest health (Chen et al., 2019).

Apoptosis Induction in Human Leukemia Cells

A study on armillarikin, a compound related to armillarinin, found that it induces apoptosis in human leukemia cells. This suggests potential biomedical applications of armillarinin and related compounds in cancer research and treatment (Chen et al., 2014).

Antidepressant-like Effects

Protoilludane sesquiterpenoid aromatic esters from Armillaria mellea, including armillarinin, have been studied for their antidepressant-like activities. These findings indicate a potential role for armillarinin in neuropsychopharmacology and mental health research (Zhang et al., 2019).

Anti-neuroinflammatory Effects

Armillarinin, as part of the compounds from A. mellea, has been investigated for its anti-neuroinflammatory effects, highlighting its potential in neurodegenerative disease research and therapy (Geng et al., 2017).

Potential in Alzheimer's Disease Treatment

Mycelium polysaccharides from A. mellea, associated with armillarinin, have shown protective effects against Alzheimer's Disease. This indicates a promising direction for armillarinin in neurodegenerative disease research (An et al., 2017).

properties

CAS RN

127486-63-9

Product Name

Armillarinin

Molecular Formula

C24H29ClO7

Molecular Weight

464.9 g/mol

IUPAC Name

[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1

InChI Key

XOGUZUVXPLTDMB-FUVFEPFRSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C

SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C

melting_point

152-155°C

physical_description

Solid

synonyms

armillarinin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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